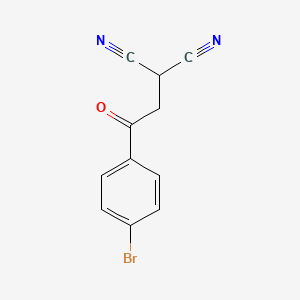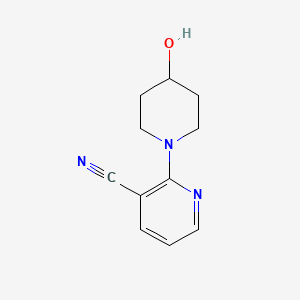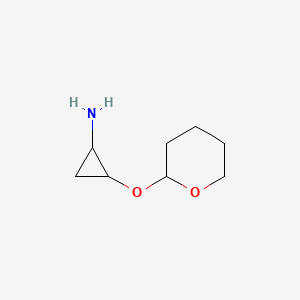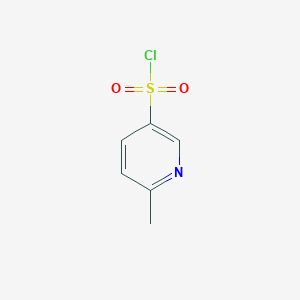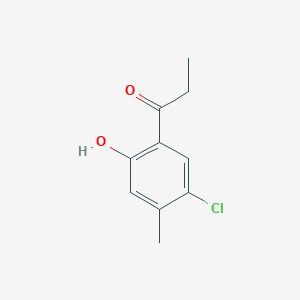
1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one
Descripción general
Descripción
The compound “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one” is an organic compound1. However, detailed information about this specific compound is not readily available1.
Synthesis Analysis
There is no specific information available on the synthesis of “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one”. However, a related compound, 1,2,4-triazole derivatives, has been synthesized and evaluated as promising anticancer agents2.Molecular Structure Analysis
The molecular structure of “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one” is not readily available. However, the molecular formula of a similar compound, 2-hydroxy-2-methylpropiophenone, is C10H12O23.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one”. However, a general analysis of synthetic cathinones, which are structurally related to this compound, can be found in a manual by the United Nations Office on Drugs and Crime4.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one” are not readily available. However, a similar compound, 2’-Methylpropiophenone, has a molecular weight of 148.20200, and its density is 0.963g/cm36.Aplicaciones Científicas De Investigación
Anticancer Research
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been used in the synthesis of novel 1,2,4-triazole derivatives, which have shown promise as anticancer agents .
Anticancer Research
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been used in the synthesis of novel 1,2,4-triazole derivatives, which have shown promise as anticancer agents .
Anticancer Research
Safety And Hazards
The safety and hazards of “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one” are not readily available. However, a similar compound, 2’-Methylpropiophenone, has a number of safety precautions associated with it, including avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapours/spray7.
Direcciones Futuras
There is no specific information available on the future directions of “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one”. However, a related compound, 1,2,4-triazole derivatives, has been synthesized and evaluated as promising anticancer agents, indicating potential future directions in the field of medicinal chemistry2.
Please note that this information is based on the best available data and may not be fully comprehensive. Further research may be needed to obtain more detailed information about “1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one”.
Propiedades
IUPAC Name |
1-(5-chloro-2-hydroxy-4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-9(12)7-5-8(11)6(2)4-10(7)13/h4-5,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDGCXYTPWZPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C(=C1)Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40639939 | |
| Record name | 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one | |
CAS RN |
22362-65-8 | |
| Record name | 1-(5-Chloro-2-hydroxy-4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine](/img/structure/B1604085.png)
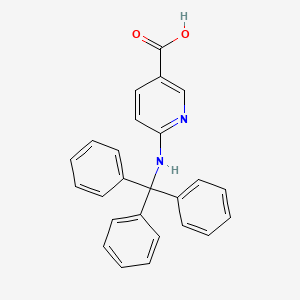

![5-[(Methylamino)methyl]-2-(tetrahydro-2H-pyran-4-yloxy)pyridine](/img/structure/B1604092.png)
![4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine](/img/structure/B1604094.png)
